What are the fundamental properties of Tetraphenylthiophene?
What are the fundamental properties of Tetraphenylthiophene?
An In-depth Technical Guide to the Fundamental Properties of Tetraphenylthiophene
Introduction
Tetraphenylthiophene (TPT), a derivative of the sulfur-containing heterocyclic compound thiophene, is a significant molecule in the field of materials science and organic electronics. Its unique propeller-shaped molecular structure, consisting of a central thiophene stator surrounded by four phenyl rotors, is the source of its most notable characteristic: Aggregation-Induced Emission (AIE). Unlike many traditional organic fluorophores that suffer from fluorescence quenching in the aggregated or solid state, TPT exhibits enhanced emission, making it a subject of intense research for applications in optoelectronic devices. This guide provides a comprehensive overview of the chemical, physical, optical, and electronic properties of Tetraphenylthiophene, complete with experimental methodologies and structural diagrams.
Chemical and Physical Properties
Tetraphenylthiophene is a stable organic compound that appears as a light orange to yellow-green crystalline powder. Its core identity and physical constants are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2,3,4,5-tetraphenylthiophene | [1] |
| Synonyms | Tetraphenylthiophene, Thionessal | [1][2][3] |
| CAS Number | 1884-68-0 | [1][3][4] |
| Molecular Formula | C₂₈H₂₀S | [1][4] |
| Molecular Weight | 388.52 g/mol | [1][3][4] |
| Appearance | Light orange to Yellow to Green powder to crystal | [3] |
| Melting Point | 184-185 °C | [3] |
| Boiling Point | 402.2 ± 14.0 °C (Predicted) | [3] |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [3] |
Molecular and Crystal Structure
The defining feature of Tetraphenylthiophene is its non-planar, propeller-like geometry. This structure is crucial for its optical properties, particularly its AIE behavior. In the solid state, the aggregation of TPT molecules restricts the intramolecular rotation of the phenyl rings, which inhibits non-radiative decay pathways and enhances luminescence.[5][6] The crystal structure has been determined and is available in crystallographic databases.[1] Furthermore, TPT crystals have been found to exhibit piezoresponsive luminescence, where the emission is enhanced under applied pressure due to the formation of new intermolecular interactions that further restrict phenyl ring rotation.[6]
Caption: Chemical structure of 2,3,4,5-tetraphenylthiophene.
Optical and Electronic Properties
The most distinguishing characteristic of Tetraphenylthiophene is its Aggregation-Induced Emission (AIE). This phenomenon is contrary to the common Aggregation-Caused Quenching (ACQ) seen in many traditional dyes, which become less emissive in high concentrations or the solid state.[5]
Aggregation-Induced Emission (AIE)
In dilute solutions, such as pure THF, TPT is a faint fluorophore with a very low fluorescence quantum yield.[5] However, upon aggregation, which can be induced by adding a poor solvent like water to a solution, its emission intensity increases significantly.[5] This is attributed to the Restricted Intramolecular Rotation (RIR) mechanism. The four phenyl groups can rotate freely in solution, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the molecule to decay via radiative emission, thus "turning on" the fluorescence.[5]
Despite being AIE-active, TPT is considered a weaker AIEgen compared to other propeller-shaped molecules.[6][7] This is because intersystem crossing to triplet states remains an active non-radiative decay pathway even in the crystal phase, which tempers the overall emission enhancement.[6][7]
| Optical Property | Solvent/State | Value | Reference |
| Fluorescence Quantum Yield (Φf) | Pure THF | 0.0023 (0.23%) | [5] |
| Fluorescence Quantum Yield (Φf) | THF/Water (80% water) | ~0.06 (6%) | [6] |
Electronic Properties
Like other thiophene-based organic semiconductors, the electronic properties of TPT are governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These properties are critical for applications in electronic devices like OLEDs and OFETs.[8][9] Density Functional Theory (DFT) calculations are commonly used to model these properties.[9][10][11] The introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can tune the HOMO-LUMO energy gap, thereby altering the absorption and emission characteristics of the molecule.[11]
Experimental Protocols
Synthesis
The synthesis of Tetraphenylthiophene and its derivatives typically involves established organic chemistry reactions. While a specific protocol for TPT is not detailed in the provided context, the synthesis of thiophenes often relies on methods such as:
-
Palladium-catalyzed cross-coupling reactions: Reactions like Suzuki or Stille couplings are used to form carbon-carbon bonds between thiophene precursors and aryl groups.[11][12]
-
Cycloaddition reactions: Building the thiophene ring from smaller components, often involving a sulfur source.[13]
-
Gewald reaction: A multi-component reaction to synthesize substituted 2-aminothiophenes.
Characterization of the synthesized product is crucial and is typically performed using standard spectroscopic techniques.
Characterization of AIE Properties
A typical workflow to investigate the AIE properties of a compound like Tetraphenylthiophene involves photoluminescence spectroscopy.
-
Solution Preparation : A stock solution of TPT is prepared in a good solvent (e.g., THF).
-
Aggregation Induction : A series of samples is prepared with varying fractions of a poor solvent (e.g., water). For example, mixtures ranging from 0% to 90% water content are created.
-
Spectroscopic Measurement :
-
UV-Vis Absorption Spectroscopy : To observe changes in the absorption profile upon aggregation.
-
Photoluminescence (PL) Spectroscopy : To measure the emission spectra of each sample under UV irradiation. A significant increase in PL intensity with an increasing fraction of the poor solvent indicates AIE activity.
-
-
Quantum Yield Calculation : The fluorescence quantum yield (Φf) is calculated for each sample, often using a known standard, to quantify the emission efficiency.
Caption: Experimental workflow for characterizing AIE properties.
Applications and Significance
The fundamental properties of Tetraphenylthiophene, particularly its AIE characteristic, make it a promising material for various optoelectronic applications. Thiophene-based materials are widely used as organic semiconductors.[8][14]
-
Organic Light-Emitting Diodes (OLEDs) : As solid-state emissive materials, AIEgens like TPT can overcome the quenching effects that limit the performance of conventional dyes in OLEDs.[8][15]
-
Organic Field-Effect Transistors (OFETs) : The semiconducting nature of thiophene derivatives is suitable for use in the active layer of OFETs.[8]
-
Sensors and Probes : The fluorescence "turn-on" mechanism can be exploited to develop chemosensors or biosensors where the presence of an analyte induces aggregation and a detectable optical signal.
-
Organic Memory Devices : The ability of some thiophene-based crystals to undergo reversible molecular conformational changes opens up possibilities for novel memory applications.[16]
Caption: Relationship between TPT's properties and its applications.
References
- 1. Tetraphenylthiophene | C28H20S | CID 74664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiophene, tetraphenyl- (CAS 1884-68-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Tetraphenylthiophene CAS#: 1884-68-0 [m.chemicalbook.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Aggregation-Induced Emission in the Tetraphenylthiophene Crystal: The Role of Triplet States | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. Electronic and Optical Properties of Polythiophene Molecules and Derivatives [mdpi.com]
- 10. journalajocs.com [journalajocs.com]
- 11. Synthesis, and optical and electrochemical properties of 1,1′,3,3′-tetraaryl-4,4′-bibenzo[c]thiophene derivatives with the same or different aryl substituents on the thiophene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globethesis.com [globethesis.com]
